molecular formula C18H22N2OS B5223047 (5-ETHYL-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE CAS No. 959246-82-3

(5-ETHYL-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5223047
CAS No.: 959246-82-3
M. Wt: 314.4 g/mol
InChI Key: QNDGTHHKVUEWDG-UHFFFAOYSA-N
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Description

(5-ETHYL-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a thienyl group and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ETHYL-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with 4-(2-methylphenyl)piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-ETHYL-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted piperazines

Mechanism of Action

The mechanism of action of (5-ETHYL-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Ethyl-2-thienyl)(2-methyltetrahydro-2-thiophenyl)methanone
  • 5-Methyl-4-Phenyl-2-(2-thienyl)-thiazole

Uniqueness

(5-ETHYL-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE stands out due to its unique combination of a thienyl group and a piperazino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

(5-ethylthiophen-2-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-3-15-8-9-17(22-15)18(21)20-12-10-19(11-13-20)16-7-5-4-6-14(16)2/h4-9H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDGTHHKVUEWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177332
Record name (5-Ethyl-2-thienyl)[4-(2-methylphenyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959246-82-3
Record name (5-Ethyl-2-thienyl)[4-(2-methylphenyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959246-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Ethyl-2-thienyl)[4-(2-methylphenyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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